![molecular formula C7H12O B6201898 2-(cyclopent-2-en-1-yl)ethan-1-ol CAS No. 766-02-9](/img/no-structure.png)
2-(cyclopent-2-en-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(cyclopent-2-en-1-yl)ethan-1-ol” is a chemical compound that is used in various research and industrial applications . It is also known as “2-Cyclopenten-1-one, 3-methyl-2- (2-pentenyl)-, (Z)-” with a molecular formula of C11H16O and a molecular weight of 164.2441 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of a new electron-donating polymer poly (2- (cyclopent-2-enyl)aniline). The synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration are optimized . Another method involves a practical synthesis of (S)-Cyclopent-2-enol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C11H16O/c1-3-4-5-6-10-9 (2)7-8-11 (10)12/h4-5H,3,6-8H2,1-2H3/b5-4- .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it reacts with itself in a Diels-Alder reaction to give a more stable dimer . It also reacts with lanthanoid chloride in the preparation of lanthanoids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in a series of conventional organic solvents with different polarity, its electrical conductivity, and charge carrier mobilities . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclopent-2-en-1-yl)ethan-1-ol involves the conversion of a cyclopentenone to a cyclopentenol, followed by reduction to the desired alcohol.", "Starting Materials": [ "Cyclopentenone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentenone is dissolved in methanol and treated with sodium borohydride to yield the corresponding cyclopentenol.", "Step 2: The cyclopentenol is then treated with hydrochloric acid to form the corresponding cyclopentenyl chloride.", "Step 3: The cyclopentenyl chloride is then treated with sodium hydroxide to form the desired 2-(cyclopent-2-en-1-yl)ethan-1-ol.", "Step 4: The product is purified by distillation or recrystallization from ethanol." ] } | |
CAS RN |
766-02-9 |
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.